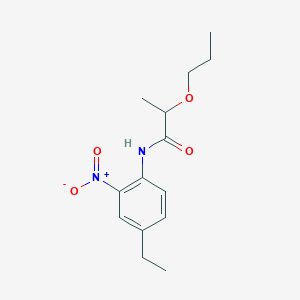
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is an organic compound characterized by the presence of an amide group, a nitro group, and an ethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide typically involves the following steps:
Nitration: The starting material, 4-ethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-ethyl-2-nitrophenol.
Amidation: The nitrophenol derivative is then reacted with 2-propoxypropanoyl chloride in the presence of a base such as pyridine to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine), nitric acid.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(4-Ethyl-2-aminophenyl)-2-propoxypropanamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-Ethyl-2-nitrobenzoic acid and 2-propoxypropanamide.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions involving amide bonds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can be hydrolyzed by amidases. The ethyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methyl-2-nitrophenyl)acetamide
- N-(4-Ethyl-2-nitrophenyl)acetamide
- N-(4-Ethyl-2-nitrophenyl)propionamide
Uniqueness
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Propriétés
Numéro CAS |
89971-16-4 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-(4-ethyl-2-nitrophenyl)-2-propoxypropanamide |
InChI |
InChI=1S/C14H20N2O4/c1-4-8-20-10(3)14(17)15-12-7-6-11(5-2)9-13(12)16(18)19/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,17) |
Clé InChI |
OYWCPBIUKFMYEF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)C(=O)NC1=C(C=C(C=C1)CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


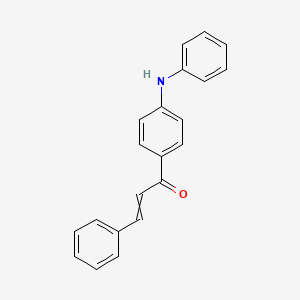
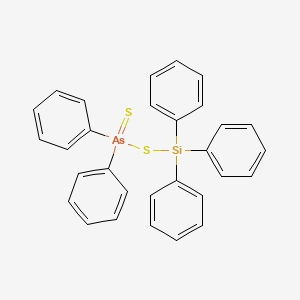


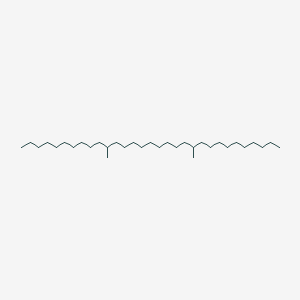
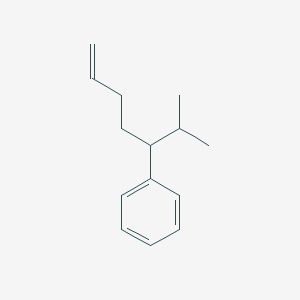
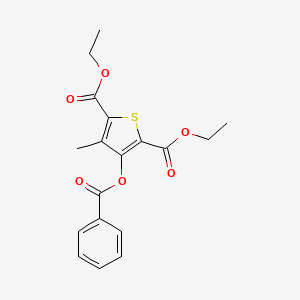
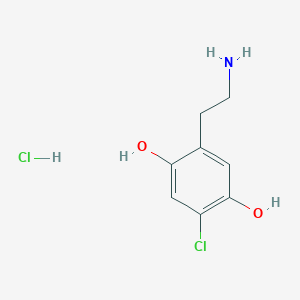
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
